N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a silica-supported catalyst to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it may induce apoptosis by targeting cyclin-dependent kinases and disrupting cellular processes essential for tumor growth . The compound’s ability to pass through cellular membranes due to its hydrophobic nature enhances its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anticancer activity.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide stands out due to its unique combination of an isoindoline-1,3-dione moiety and a xanthene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4/c25-20-13-10-9-12(11-16(13)21(26)24-20)23-22(27)19-14-5-1-3-7-17(14)28-18-8-4-2-6-15(18)19/h1-11,19H,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZNFOKMTKZDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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